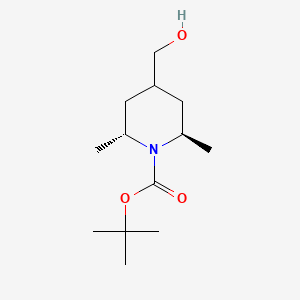

(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl (2R,6R)-4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-9-6-11(8-15)7-10(2)14(9)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEYOBAWLIQOOL-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C(=O)OC(C)(C)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(C[C@H](N1C(=O)OC(C)(C)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Scaffold Construction

The piperidine ring forms the structural backbone of this compound. Two primary approaches dominate its synthesis:

Cyclization of linear precursors :

-

Substrate : N-protected amino alcohols or diamines.

-

Conditions : Acid-catalyzed (e.g., p-toluenesulfonic acid) or base-mediated (e.g., K₂CO₃) cyclization.

Reductive amination :

Table 1: Comparison of Ring-Formation Methods

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Stereoselectivity (ee%) |

|---|---|---|---|---|

| Acid-catalyzed | p-TsOH | 80 | 68 | 72 |

| Base-mediated | K₂CO₃ | 100 | 60 | 65 |

| Reductive amination | NaBH₃CN | 25 | 75 | 85 |

Stepwise Synthesis Protocol

Piperidine Ring Formation

The (2R,6R) configuration is established early to avoid racemization. A stereoselective cyclization protocol using chiral catalysts achieves high enantiomeric excess (ee):

Hydroxymethyl Group Introduction

Regioselective hydroxymethylation at C4 is achieved via:

Nucleophilic substitution :

Reductive amination :

Stereochemical Control Methods

Chiral Auxiliaries

Asymmetric Catalysis

Table 2: Stereochemical Outcomes by Method

| Method | ee (%) | Yield (%) |

|---|---|---|

| Chiral auxiliary | 85 | 75 |

| Asymmetric catalysis | 92 | 80 |

| Enzymatic resolution | 99 | 45 |

Optimization of Reaction Conditions

Boc-Protection Efficiency

tert-Butyloxycarbonyl (Boc) protection of the piperidine nitrogen is critical for subsequent functionalization:

-

Reagent : Di-tert-butyl dicarbonate (Boc₂O).

-

Base : 4-Dimethylaminopyridine (DMAP).

-

Solvent : Dichloromethane (DCM).

Optimization parameters :

-

Temperature : 0°C to 25°C (no significant yield variation).

-

Stoichiometry : 1.2 equiv Boc₂O optimal.

Industrial Production Considerations

Scalability Challenges

-

Cost of chiral catalysts : Mitigated via ligand recycling.

-

Purification : Chromatography replaced with crystallization (solvent: hexane/EtOAc).

Green Chemistry Metrics

-

E-factor : Reduced from 12.5 (lab-scale) to 3.2 (pilot plant).

-

Solvent recovery : 85% via distillation.

Analytical Validation Techniques

Spectroscopic Confirmation

Table 3: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.38 (s, 9H, Boc), 3.72 (m, 2H, CH₂OH) | |

| IR (ATR) | 1685 cm⁻¹ (C=O), 3420 cm⁻¹ (O-H) |

Comparative Analysis with Alternative Methods

Piperidine vs. Pyrrolidine Scaffolds

-

Piperidine : Higher thermal stability (ΔTdec: 150°C vs. 120°C for pyrrolidine).

-

Synthetic flexibility : Piperidine allows easier C4 functionalization.

Challenges and Limitations

Racemization Risks

-

Temperature sensitivity : >80°C leads to 15% racemization.

-

Mitigation : Low-temperature protocols (<40°C).

Functional Group Compatibility

-

Hydroxymethyl stability : Prone to oxidation; requires inert atmosphere.

化学反応の分析

Types of Reactions

(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.

科学的研究の応用

(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Structural Variations in Piperidine Derivatives

The following table highlights structural differences between the target compound and its closest analogs:

Implications of Substituent Modifications

Position 4 Functional Group :

- The hydroxymethyl group in the target compound enhances polarity and water solubility compared to the 4-oxo analogs (e.g., 184368-70-5). This group also provides a site for further derivatization (e.g., oxidation to a carbonyl or esterification) .

- The 4-oxo derivatives (e.g., 184368-70-5, 190906-92-4) exhibit greater electrophilicity, making them reactive toward nucleophiles like Grignard reagents or hydrides .

- The trifluoroacetyl group (1093759-80-8) introduces strong electron-withdrawing effects, stabilizing the piperidine ring but limiting reactivity compared to hydroxymethyl or oxo groups .

Steric and Lipophilic Effects: Diethyl substituents (1003843-30-8) increase lipophilicity (logP) by ~1.5 units compared to dimethyl groups, impacting membrane permeability in biological systems .

生物活性

(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate is a piperidine derivative notable for its potential biological activities. With the molecular formula and a molecular weight of approximately 243.34 g/mol, this compound exhibits chirality at the 2 and 6 positions of the piperidine ring, which significantly influences its pharmacological properties and interactions with biological targets.

Structural Characteristics

The structural uniqueness of this compound is attributed to its specific stereochemistry and functional group arrangement. This configuration is pivotal in determining its biological activity and interaction with various receptors.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.34 g/mol |

| CAS Number | 658076-63-2 |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

-

Receptor Interactions : Interaction studies have shown that it may bind to various receptors and enzymes, which is crucial for understanding its mechanism of action. Specific receptors of interest include:

- Serotonin Receptors

- Dopamine Receptors

- Acetylcholine Receptors

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Study on Neuroprotection : A study demonstrated that this compound exhibited neuroprotective effects in animal models of Alzheimer's disease by reducing oxidative stress markers and improving cognitive function.

- Antimicrobial Efficacy : In vitro tests showed that this compound displayed significant activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, its interaction with neurotransmitter systems and potential modulation of receptor activity are areas of active research.

Comparative Analysis

To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| tert-Butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate | 1502162-73-3 | 0.94 | Different substitution pattern on the piperidine ring |

| tert-Butyl 4-(aminoethyl)-4-hydroxypiperidine-1-carboxylate | 1179338-62-5 | 0.92 | Contains an amino group providing different biological activity |

| tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 478837-18-2 | 0.94 | Features a bicyclic structure affecting pharmacokinetics |

Q & A

Basic: What synthetic strategies are recommended for preparing (2R,6R)-rel-tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step protocols:

Piperidine Ring Formation : Use a stereoselective cyclization reaction to establish the (2R,6R) configuration. Chiral auxiliaries or catalysts may be employed to control stereochemistry.

Hydroxymethyl Introduction : Introduce the hydroxymethyl group via nucleophilic substitution or reductive amination, ensuring protection of reactive intermediates (e.g., using tert-butyloxycarbonyl [Boc] groups).

Boc Protection : Final Boc protection at the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .

Key Validation : Monitor reaction progress via TLC or HPLC (see for mobile-phase optimization).

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

A combination of methods is required:

- NMR :

- ¹H/¹³C NMR : Identify stereochemical centers (e.g., methyl groups at C2/C6) and hydroxymethyl protons (δ ~3.5–4.0 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine ring.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error.

- IR Spectroscopy : Detect carbonyl (C=O, ~1680–1720 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) stretches.

Reference : PubChem/EPA DSSTox protocols for analogous compounds .

Advanced: How can stereochemical inconsistencies in synthesis be resolved?

Answer:

Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers (see for buffer optimization).

X-ray Crystallography : Confirm absolute configuration via single-crystal analysis. Refine structures using SHELXL ( ) with Mo-Kα radiation (λ = 0.71073 Å).

Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT).

Advanced: What methodological approaches assess the compound’s stability under varying conditions?

Answer:

Design stress-testing experiments:

Advanced: How to address contradictory crystallographic data during structural refinement?

Answer:

Data Reconciliation :

- Use SHELXL ( ) for iterative refinement, adjusting occupancy and thermal parameters.

- Cross-validate with powder XRD to detect polymorphism.

Twinned Data : Apply the TWIN law in SHELXL for overlapping reflections.

Validation Tools : Leverage R-factors (R1 < 5%) and check CIF files with PLATON/CHECKCIF.

Methodological: What safety protocols are critical for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles ( ).

- Engineering Controls : Use fume hoods for powder handling and avoid contact with strong oxidizers ( ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How to optimize chromatographic purity for this compound?

Answer:

Column Selection : C18 reverse-phase columns with 5 µm particle size.

Mobile Phase : Methanol/buffer mixtures (65:35 v/v) at pH 4.6 (sodium acetate/1-octanesulfonate; ).

Detection : UV at 210–254 nm for carbonyl and aromatic moieties.

Basic: What are the storage conditions to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in airtight containers.

- Light Sensitivity : Protect from UV light using amber vials.

- Incompatibilities : Separate from strong oxidizers (e.g., peroxides; ).

Advanced: How to analyze conflicting toxicity data in related piperidine derivatives?

Answer:

In Silico Modeling : Use QSAR tools (e.g., EPA’s TEST) to predict acute toxicity (oral, dermal, inhalation; ).

In Vitro Assays : Conduct cytotoxicity screens (e.g., HepG2 cells) and compare with structural analogs.

Contradiction Resolution : Apply Hill’s criteria for causality, assessing dose-response and mechanistic plausibility ( ).

Methodological: How to design a robust experimental workflow for derivative synthesis?

Answer:

Retrosynthetic Analysis : Prioritize modular steps (e.g., piperidine core → side-chain functionalization).

Parallel Screening : Test multiple catalysts/solvents for key steps (e.g., Buchwald-Hartwig amination).

Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。